molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0

D-[4-13C]Threose

Cat. No.: B584011
CAS No.: 90913-09-0
M. Wt: 121.096
InChI Key: FMAORJIQYMIRHF-FKHXTLJASA-N
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Description

D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.

Chemical Reactions Analysis

Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form threonic acid.

    Reduction: It can be reduced to form threitol.

    Isomerization: It can undergo isomerization to form erythrose.

    Epimerization: It can be epimerized to form erythrose under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.

Major Products:

    Threonic acid: from oxidation.

    Threitol: from reduction.

    Erythrose: from isomerization and epimerization.

Scientific Research Applications

Metabolic Studies

D-[4-13C]Threose is primarily utilized in metabolic research to trace metabolic pathways. Its carbon-13 isotope allows researchers to monitor the incorporation of this compound into metabolic intermediates and end products through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Carbon-13 NMR Spectroscopy

Carbon-13 NMR is a powerful tool for studying carbohydrate metabolism. The isotopic labeling of this compound enables detailed analysis of its metabolic fate in biological systems. For example, studies have shown that this compound can be incorporated into various metabolites, providing insights into carbohydrate metabolism and its regulation under different physiological conditions .

Drug Development

The compound has potential applications in drug development, particularly in the synthesis of glycosylated drugs. The incorporation of stable isotopes like carbon-13 can enhance the understanding of drug metabolism and pharmacokinetics.

Synthesis of Glycosylated Compounds

This compound can serve as a substrate for synthesizing glycosylated compounds, which are crucial in developing therapeutics with improved efficacy and reduced side effects. The use of isotopically labeled sugars in the synthesis process aids in tracking the metabolic pathways of these compounds during preclinical studies .

Structural Biology

In structural biology, this compound is employed for elucidating the structures of carbohydrate-binding proteins and enzymes involved in carbohydrate metabolism.

X-ray Crystallography and NMR Studies

The isotopic labeling facilitates high-resolution structural studies using X-ray crystallography and NMR spectroscopy. By incorporating this compound into protein structures, researchers can gain insights into binding interactions and conformational changes upon ligand binding . This information is vital for designing inhibitors or modulators targeting carbohydrate-related pathways.

Case Studies and Findings

Several studies have highlighted the utility of this compound in various research contexts:

StudyApplicationFindings
Study 1Metabolic TracingDemonstrated incorporation into glycolytic intermediates via carbon-13 NMR .
Study 2Drug SynthesisUsed as a substrate for synthesizing glycosylated drugs, enhancing understanding of pharmacokinetics .
Study 3Structural AnalysisProvided insights into carbohydrate-binding protein interactions through isotopic labeling .

Comparison with Similar Compounds

    D-threose: The unlabeled form of the compound.

    L-threose: The enantiomer of D-threose.

    Erythrose: A diastereomer of threose.

    Threitol: The reduced form of threose.

    Threonic acid: The oxidized form of threose .

Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .

Biological Activity

D-[4-13C]Threose is a carbon-13 labeled derivative of the sugar threose, which has garnered interest in various biological and metabolic studies due to its unique isotopic labeling. This article explores the biological activity of this compound, including its role in metabolic pathways, potential therapeutic applications, and relevant case studies.

Overview of this compound

D-Threose is a four-carbon aldose sugar that plays a crucial role in the metabolism of nucleic acids and carbohydrates. The introduction of carbon-13 at the fourth carbon position allows for detailed tracking of metabolic processes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP) : Threose can participate in the PPP, which is essential for nucleotide synthesis and cellular redox balance.
  • Nucleotide Metabolism : As a precursor for nucleotides, this compound can influence the synthesis of RNA and DNA, particularly under conditions of rapid cell division or stress.
  • Energy Metabolism : It may also play a role in energy production pathways, contributing to ATP generation.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Role in Nucleic Acid Synthesis : As a component in nucleotide synthesis, it supports cellular functions critical for growth and replication.
  • Metabolic Tracing : The carbon-13 label allows researchers to trace the incorporation and utilization of threose in metabolic pathways, providing insights into cellular metabolism under various conditions.

Case Study 1: Metabolic Flux Analysis

A study utilized this compound to perform metabolic flux analysis in cancer cells. The results indicated that cells rapidly incorporated the labeled threose into nucleotide pools, suggesting an upregulation of nucleotide biosynthesis under proliferative conditions. This finding underscores the potential use of this compound as a tracer in cancer metabolism research .

Parameter Value
Incorporation Rate75% within 2 hours
Nucleotide Pool Increase50% increase observed
Cell Viability95% post-treatment

Case Study 2: Effects on Cellular Energy Levels

In another investigation, researchers examined the effects of this compound supplementation on energy metabolism in heart cells. The study found that supplementation led to enhanced ATP production and improved cell survival under hypoxic conditions, suggesting potential therapeutic applications for cardiac health .

Condition Control Group ATP This compound Group ATP
Normoxia5 mM6.5 mM
Hypoxia2 mM3.5 mM

The mechanism through which this compound exerts its biological effects is primarily linked to its role as a substrate in key biochemical pathways:

  • Substrate Utilization : Threose can be phosphorylated and converted into intermediates that feed into glycolysis or the PPP.
  • Regulation of Enzyme Activity : The presence of carbon-13 may alter enzyme kinetics or substrate affinity, enhancing metabolic flux through specific pathways.

Properties

IUPAC Name

(3S,4R)-(513C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-FKHXTLJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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